![molecular formula C24H26O4 B12555499 1,1'-[1,4-Phenylenebis(methyleneoxyethane-2,1-diyloxy)]dibenzene CAS No. 143824-72-0](/img/structure/B12555499.png)
1,1'-[1,4-Phenylenebis(methyleneoxyethane-2,1-diyloxy)]dibenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-[1,4-Phenylenebis(methyleneoxyethane-2,1-diyloxy)]dibenzene is a chemical compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of a phenylenebis(methyleneoxyethane) core, which is flanked by two benzene rings. Its molecular structure allows it to participate in a variety of chemical reactions, making it a subject of interest in scientific research.
Métodos De Preparación
The synthesis of 1,1’-[1,4-Phenylenebis(methyleneoxyethane-2,1-diyloxy)]dibenzene typically involves the reaction of 1,4-phenylenebis(methylene) with appropriate reagents to introduce the methyleneoxyethane and dibenzene groups. One common method involves the use of disodium maleonitriledithiolate and 1,4-bis(methylpyridinium benzene bromide) as starting materials. The reaction is carried out in an aqueous solution, followed by the addition of ZnCl2. The mixture is stirred at room temperature, resulting in the formation of a yellow precipitate, which is then filtered, washed, and dried .
Análisis De Reacciones Químicas
1,1’-[1,4-Phenylenebis(methyleneoxyethane-2,1-diyloxy)]dibenzene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzene rings in the compound can undergo electrophilic aromatic substitution reactions, where substituents like halogens or nitro groups can be introduced using reagents such as halogens (e.g., chlorine, bromine) or nitrating mixtures (e.g., nitric acid and sulfuric acid).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
1,1’-[1,4-Phenylenebis(methyleneoxyethane-2,1-diyloxy)]dibenzene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s structural properties make it useful in studying molecular interactions and biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or drug delivery system.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mecanismo De Acción
The mechanism of action of 1,1’-[1,4-Phenylenebis(methyleneoxyethane-2,1-diyloxy)]dibenzene involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to changes in cellular processes, such as signal transduction, gene expression, or metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
1,1’-[1,4-Phenylenebis(methyleneoxyethane-2,1-diyloxy)]dibenzene can be compared with similar compounds such as:
1,1’-[1,4-Phenylenebis(oxy-2,1-ethanediyloxy-2,1-ethanediyl)]bis(2-phenylindolizine): This compound has a similar phenylenebis core but with different substituents, leading to distinct chemical and physical properties.
1,1’-[1,4-Phenylenebis(methyleneoxymethylene)]bis(4-methylbenzene): This compound also shares a similar core structure but differs in the nature of the substituents attached to the benzene rings.
Propiedades
Número CAS |
143824-72-0 |
|---|---|
Fórmula molecular |
C24H26O4 |
Peso molecular |
378.5 g/mol |
Nombre IUPAC |
1,4-bis(2-phenoxyethoxymethyl)benzene |
InChI |
InChI=1S/C24H26O4/c1-3-7-23(8-4-1)27-17-15-25-19-21-11-13-22(14-12-21)20-26-16-18-28-24-9-5-2-6-10-24/h1-14H,15-20H2 |
Clave InChI |
FCIJRNZXVCKBBM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OCCOCC2=CC=C(C=C2)COCCOC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,4'-[(Heptamethyltrisiloxanyl)methylene]dianiline](/img/structure/B12555421.png)
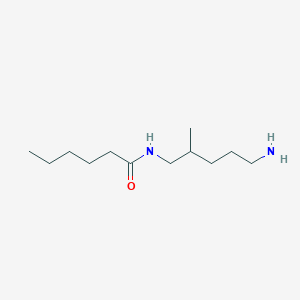

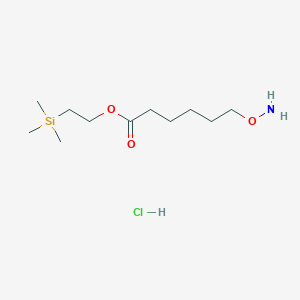
![4-[(4-Hydroxy-2-{[phenoxy(phenyl)phosphoryl]oxy}butoxy)carbonyl]benzoate](/img/structure/B12555449.png)
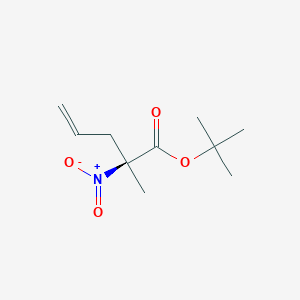
![N-[(3,4-dichlorophenyl)methyl]-7H-purin-6-amine](/img/structure/B12555455.png)
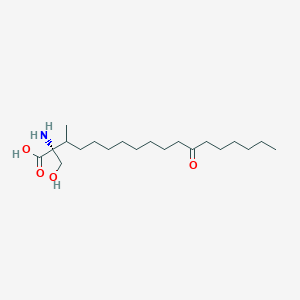
![1,1'-[Ethane-1,2-diyldi(piperidine-4,1-diyl)]bis(3-phenylprop-2-en-1-one)](/img/structure/B12555470.png)
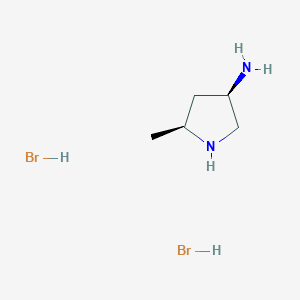


![5-[(2-Bromophenyl)methylidene]-4-sulfanylidene-1,3-thiazolidin-2-one](/img/structure/B12555512.png)
![[(5-Aminopyridin-2-yl)methylideneamino]thiourea](/img/structure/B12555537.png)
